Enhanced Lipophilicity (XLogP3) Relative to Des-ethoxy Analog
The 4-ethoxy substituent on the benzenesulfonyl ring significantly increases the computed lipophilicity compared to the unsubstituted benzenesulfonyl analog. The target compound has an XLogP3 of 4.1 , whereas the des-ethoxy analog 3-(benzenesulfonyl)-2-(4-bromophenyl)-1,3-thiazolidine (CID 2858574) has a predicted XLogP3 of approximately 3.3 . This ΔXLogP3 of +0.8 log units may translate to improved passive membrane permeability and potentially enhanced cellular uptake in whole-cell assays.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 4.1 |
| Comparator Or Baseline | 3-(Benzenesulfonyl)-2-(4-bromophenyl)-1,3-thiazolidine: XLogP3 ≈ 3.3 |
| Quantified Difference | ΔXLogP3 = +0.8 |
| Conditions | Computed by XLogP3 3.0 (PubChem) |
Why This Matters
Higher lipophilicity often correlates with greater passive membrane permeability, which may be critical for intracellular target engagement in cell-based screening campaigns.
- [1] PubChem. (2025). Compound Summary for CID 2858573, 2-(4-Bromophenyl)-3-((4-ethoxyphenyl)sulfonyl)thiazolidine. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/397283-92-0 View Source
- [2] PubChem. (2025). Compound Summary for CID 2858574, 3-(Benzenesulfonyl)-2-(4-bromophenyl)-1,3-thiazolidine. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/2858574 View Source
